molecular formula C19H20N6O4S B2887804 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 685098-05-9

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No. B2887804
M. Wt: 428.47
InChI Key: GBUGMSONBKXJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , anti-inflammatory , and many others .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . In some cases, the formation of an imidazole ring from two methanimine derivatives includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is confirmed by IR, 1H/13C-NMR, and mass .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives often involve various rearrangements of 4-chloro-1,2,3-dithiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary widely depending on the specific derivative. These properties are typically determined through various laboratory tests and analyses .

Scientific Research Applications

Synthesis and Biological Activities

  • Research into compounds with similar purine structures or functionalities has led to discoveries in the cardiovascular field, such as prophylactic antiarrhythmic activity and hypotensive activity observed in certain synthesized compounds. These studies indicate the potential for chemical entities within this class to contribute to cardiovascular disease treatment options (Chłoń-Rzepa et al., 2004).

Semiconductor Applications

  • Some related compounds have been used in the development of polymer semiconductors, showcasing the potential of structurally related compounds in electronics and materials science. For instance, a copolymer incorporating a similar electron-acceptor building block displayed stable electron transport performance in thin film transistors (Yan, Sun, & Li, 2013).

Antifungal Activity

  • The synthesis of benzo[d]oxazole derivatives and their evaluation for antifungal activity highlight the potential of related chemical structures in developing new antifungal agents. Some of these synthesized compounds have shown promising antifungal properties, suggesting the relevance of this chemical framework in addressing fungal infections (Ryu et al., 2009).

Safety And Hazards

The safety and hazards associated with benzoxazole derivatives can also vary widely depending on the specific derivative. It’s important to handle these compounds with care and to follow all relevant safety guidelines .

properties

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c1-23-15-14(16(26)22-18(23)27)25(17(21-15)24-6-9-28-10-7-24)8-11-30-19-20-12-4-2-3-5-13(12)29-19/h2-5H,6-11H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUGMSONBKXJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.